Cas no 929471-73-8 (2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide)
2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide
- 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- F2209-0356
- 2-bromo-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide
- 929471-73-8
- AKOS001957208
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- Inchi: 1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-5-3-4-6-20(18)25)9-12-21(19)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28)
- InChI Key: VDINJYGBHPHOAN-UHFFFAOYSA-N
- SMILES: C(NC1C=C2C(=CC=1)OC(C(=O)C1=CC=C(OC)C=C1)=C2C)(=O)C1=CC=CC=C1Br
Computed Properties
- Exact Mass: 463.04192g/mol
- Monoisotopic Mass: 463.04192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 68.5Ų
2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2209-0356-2μmol |
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
929471-73-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2209-0356-1mg |
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
929471-73-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2209-0356-2mg |
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
929471-73-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| A2B Chem LLC | BA61645-1mg |
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
929471-73-8 | 1mg |
$245.00 | 2024-05-20 |
2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide
Research Briefing on 2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide (CAS: 929471-73-8)
Recent studies on the compound 2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide (CAS: 929471-73-8) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents. This benzofuran derivative has garnered attention due to its unique chemical structure, which allows for versatile modifications, making it a promising candidate for drug discovery programs targeting various diseases, including cancer and inflammatory disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a kinase inhibitor. Researchers synthesized a series of derivatives based on 929471-73-8 and evaluated their inhibitory activity against a panel of kinases. The results indicated that certain modifications to the benzamide moiety significantly enhanced selectivity towards specific kinase targets, suggesting potential applications in targeted cancer therapies.
In parallel research, the compound's pharmacokinetic properties were investigated in preclinical models. The studies revealed that 2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide exhibits favorable metabolic stability and moderate oral bioavailability, addressing previous concerns about the drug-likeness of benzofuran-based compounds. These findings were presented at the 2024 American Chemical Society National Meeting.
Structural-activity relationship (SAR) studies have provided valuable insights into optimizing this scaffold. X-ray crystallography data of the compound bound to its molecular targets has enabled researchers to identify critical binding interactions, facilitating the design of more potent analogs. Recent computational modeling approaches have further accelerated this optimization process.
The compound has also shown promise in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience reported that derivatives of 929471-73-8 demonstrated neuroprotective effects in cellular models of Parkinson's disease, possibly through modulation of oxidative stress pathways. This unexpected finding has opened new avenues for therapeutic development.
From a synthetic chemistry perspective, recent advances have improved the scalability of producing 2-bromo-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-ylbenzamide. A team at MIT developed a more efficient catalytic system for the key benzofuran formation step, reducing production costs by approximately 40% while maintaining high purity standards.
Looking forward, the versatility of 929471-73-8 as a chemical building block continues to drive innovation in medicinal chemistry. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, with anticipated IND filings within the next 2-3 years. The ongoing research underscores the importance of this scaffold in modern drug discovery efforts.
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